Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 2,5-dioxopyrrolidin-3-yl moiety and an ethyl carboxylate group. The 2-ethylphenyl substituent on the pyrrolidinone ring distinguishes it from related analogs.
Properties
IUPAC Name |
ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-14-7-5-6-8-15(14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2/h5-8,16H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZVQCMYKDYSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate and Analogues
Computational and Docking Studies
- Molecular docking of the ethylphenyl compound predicts moderate binding to dopamine D₂ receptors, while fluorophenyl analogs show stronger interactions with GABAergic targets due to dipole interactions .
- Halogenated derivatives (Br, F) exhibit improved binding energies in enzyme inhibition assays, particularly against acetylcholinesterase .
Biological Activity
Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, with the CAS Number 857494-05-4, is a complex organic compound characterized by a unique structural composition. This compound features a piperazine ring , a pyrrolidine ring , and an ethyl ester functional group , making it of interest in various fields, particularly medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H25N3O4
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
The compound's structure allows for potential interactions with biological targets, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may exhibit agonistic or antagonistic properties depending on the target site:
- Receptor Binding : The compound may bind to various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, potentially impacting lipid metabolism and energy homeostasis.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, focusing on its effects in various biological systems:
- Anticancer Activity : Research has indicated that derivatives of piperazine compounds often exhibit anticancer properties. This compound is being investigated for its ability to induce apoptosis in cancer cells through various pathways.
Case Studies
Several case studies highlight the biological activity of this compound:
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Case Study on Anticancer Effects :
- In vitro studies demonstrated that the compound significantly reduced cell viability in MCF7 (breast cancer) cells at concentrations above 10 µM. Mechanistic studies suggested the involvement of oxidative stress pathways leading to apoptosis.
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Neuropharmacological Assessment :
- Behavioral studies in rodent models showed that administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors, indicating potential antidepressant effects.
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Metabolic Impact Study :
- In vivo experiments indicated that the compound could reduce triglyceride levels in hyperlipidemic rats, suggesting its role as a potential therapeutic agent for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
